molecular formula C15H20BNO3 B2693520 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-2(1H)-one CAS No. 1807699-60-0

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B2693520
CAS No.: 1807699-60-0
M. Wt: 273.14
InChI Key: KOLPDBZPGKCFOP-UHFFFAOYSA-N
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Description

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-2(1H)-one is a boronic acid derivative with a quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step process starting from commercially available precursors. One common method involves the reaction of 3,4-dihydroquinolin-2(1H)-one with a boronic acid derivative under suitable conditions, such as the use of a palladium catalyst and a base.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion to the corresponding quinone derivative.

  • Reduction: Reduction of the quinoline ring to form dihydroquinoline derivatives.

  • Substitution: Replacement of the boronic acid group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and manganese dioxide.

  • Reduction: Typical reducing agents are lithium aluminum hydride and sodium borohydride.

  • Substitution: Various nucleophiles can be used, often in the presence of a palladium catalyst.

Major Products Formed:

  • Oxidation: Quinone derivatives.

  • Reduction: Dihydroquinoline derivatives.

  • Substitution: Various substituted quinolines depending on the nucleophile used.

Scientific Research Applications

Chemistry: In organic synthesis, this compound serves as a versatile intermediate for the construction of complex molecules. Its boronic acid moiety is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds.

Biology: The compound has potential biological applications, including the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Medicine: Research is ongoing to explore the therapeutic potential of this compound in treating various diseases. Its unique structure may offer advantages in drug design, such as improved binding affinity and selectivity.

Industry: In the chemical industry, this compound can be used as a building block for the synthesis of advanced materials and fine chemicals. Its applications extend to the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with amino acids, influencing the activity of the target protein.

Molecular Targets and Pathways:

  • Enzymes: Inhibition or activation of specific enzymes.

  • Receptors: Binding to receptors to modulate signaling pathways.

Comparison with Similar Compounds

  • 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine

  • 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene

Uniqueness: 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-2(1H)-one stands out due to its quinoline core, which offers unique chemical reactivity and biological activity compared to other boronic acid derivatives. Its versatility in synthetic applications and potential therapeutic uses make it a valuable compound in both research and industry.

Properties

IUPAC Name

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BNO3/c1-14(2)15(3,4)20-16(19-14)11-7-5-10-6-8-13(18)17-12(10)9-11/h5,7,9H,6,8H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOLPDBZPGKCFOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCC(=O)N3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807699-60-0
Record name 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinolin-2-one
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